![molecular formula C10H9NO3 B049800 Methyl 6-hydroxy-1H-indole-3-carboxylate CAS No. 112332-97-5](/img/structure/B49800.png)
Methyl 6-hydroxy-1H-indole-3-carboxylate
Overview
Description
“Methyl 6-hydroxy-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is an indole derivative .
Molecular Structure Analysis
The molecular structure of “Methyl 6-hydroxy-1H-indole-3-carboxylate” consists of a methyl group (CH3) attached to a carboxylate group (COO-) on an indole ring, with a hydroxy group (OH) at the 6th position .Physical And Chemical Properties Analysis
“Methyl 6-hydroxy-1H-indole-3-carboxylate” has a molecular weight of 191.18 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also show anti-inflammatory activity . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . The indole nucleus is found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They have been synthesized and screened for their ability to inhibit the growth of various microorganisms .
Inhibitor of Botulinum Neurotoxin
“Methyl 6-hydroxy-1H-indole-3-carboxylate” has been used as a reactant for the preparation of inhibitors of botulinum neurotoxin .
ITK Inhibitors
This compound has also been used in the synthesis of ITK inhibitors . ITK is a protein that plays a key role in the immune response, and inhibitors of ITK can be used in the treatment of autoimmune diseases and certain types of cancer .
CB2 Cannabinoid Receptor Ligands
“Methyl 6-hydroxy-1H-indole-3-carboxylate” has been used in the preparation of CB2 cannabinoid receptor ligands . These ligands can be used in the treatment of pain, inflammation, and other conditions .
Safety And Hazards
properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMJHNFWMBBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277425 | |
Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-1H-indole-3-carboxylate | |
CAS RN |
112332-97-5 | |
Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112332-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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